molecular formula C16H16O2S B2616585 (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid CAS No. 848369-60-8

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B2616585
CAS No.: 848369-60-8
M. Wt: 272.36
InChI Key: DIAZBTMPBZSQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a thiophene ring and a phenyl group substituted with an isopropyl group

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled or stored .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with various biological targets, and optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, alkanes

    Substitution: Nitro derivatives, halogenated compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials with tailored properties .

Properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAZBTMPBZSQON-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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